Methyl 4-((2-ethoxyacetamido)methyl)piperidine-1-carboxylate
Description
Methyl 4-((2-ethoxyacetamido)methyl)piperidine-1-carboxylate is a piperidine-derived compound featuring a carbamate ester (methyl group) at the 1-position and a 2-ethoxyacetamido-methyl substituent at the 4-position. The piperidine ring, a six-membered nitrogen-containing heterocycle, adopts a chair conformation in its most stable state, as predicted by Cremer-Pople puckering parameter analysis .
Properties
IUPAC Name |
methyl 4-[[(2-ethoxyacetyl)amino]methyl]piperidine-1-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H22N2O4/c1-3-18-9-11(15)13-8-10-4-6-14(7-5-10)12(16)17-2/h10H,3-9H2,1-2H3,(H,13,15) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BGLRCXWIYSCUBY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOCC(=O)NCC1CCN(CC1)C(=O)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H22N2O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
258.31 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 4-((2-ethoxyacetamido)methyl)piperidine-1-carboxylate typically involves the reaction of piperidine derivatives with ethoxyacetamide under controlled conditions. The reaction is usually carried out in the presence of a suitable catalyst and solvent to facilitate the formation of the desired product .
Industrial Production Methods
Industrial production of this compound often involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification and crystallization to obtain the final product in its pure form.
Chemical Reactions Analysis
Types of Reactions
Methyl 4-((2-ethoxyacetamido)methyl)piperidine-1-carboxylate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding oxides.
Reduction: It can be reduced to form amines or other reduced derivatives.
Substitution: The compound can undergo substitution reactions, where functional groups are replaced by other groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. The reactions are typically carried out under controlled temperature and pressure conditions to ensure the desired outcome .
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield oxides, while reduction may produce amines .
Scientific Research Applications
Chemical Synthesis
Intermediate in Organic Synthesis
Methyl 4-((2-ethoxyacetamido)methyl)piperidine-1-carboxylate serves as an important intermediate in the synthesis of various organic compounds. Its structure allows for multiple functionalization reactions, making it valuable for developing new chemical entities. The compound can undergo oxidation, reduction, and substitution reactions, which are essential for creating complex molecules used in pharmaceuticals and agrochemicals.
Biological Research
Study of Biological Pathways
In biological research, this compound is utilized to investigate specific pathways and interactions within cellular systems. For example, it has been employed in studies focusing on enzyme inhibition and receptor binding, contributing to the understanding of various biological processes .
Case Study: Enzyme Inhibition
A notable application of this compound is its role as a potential inhibitor of Bruton's tyrosine kinase (BTK), which is a target for treating B-cell malignancies. Research has shown that derivatives of piperidine compounds can effectively inhibit BTK activity, suggesting that this compound may have similar properties .
Medicinal Applications
Therapeutic Potential
The compound is being investigated for its therapeutic effects in various medical conditions. Its ability to modulate neurotransmitter pathways makes it a candidate for treating disorders related to serotonin transmission, such as migraines and anxiety disorders. A study indicated that piperidine derivatives could enhance serotonin receptor activation without causing vasoconstriction, making them suitable for migraine treatment .
Table 1: Summary of Therapeutic Applications
| Condition | Mechanism of Action | References |
|---|---|---|
| Migraine | Serotonin receptor modulation | |
| Anxiety Disorders | Neurotransmitter pathway modulation | |
| B-cell Malignancies | BTK inhibition |
Industrial Applications
Production of Industrial Chemicals
In the industrial sector, this compound is used in the production of various chemicals and materials. Its versatility allows it to be incorporated into formulations that require specific chemical properties, such as solubility and reactivity.
Mechanism of Action
The mechanism of action of Methyl 4-((2-ethoxyacetamido)methyl)piperidine-1-carboxylate involves its interaction with specific molecular targets and pathways. The compound may bind to certain receptors or enzymes, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use .
Comparison with Similar Compounds
Structural Analogues and Substituent Effects
The compound’s structural analogs are primarily differentiated by variations in the ester group (position 1) and the side chain at position 3. A notable analog is Ethyl 4-[2-({[5-methyl-2-(3-methylthiophen-2-yl)-1,3-oxazol-4-yl]methyl}sulfanyl)acetamido]piperidine-1-carboxylate (Compound A, ) . Key structural differences include:
- Ester Group : The target compound uses a methyl ester, whereas Compound A employs an ethyl ester. Methyl esters typically exhibit faster metabolic hydrolysis than ethyl esters, influencing bioavailability.
- Side Chain : The target compound’s 2-ethoxyacetamido group is less sterically hindered compared to Compound A’s sulfanyl-acetamido substituent, which incorporates a thiophene-oxazole heterocycle. This difference impacts lipophilicity (LogP) and target engagement.
Table 1: Structural and Physicochemical Comparison
Conformational Analysis of the Piperidine Ring
The Cremer-Pople puckering parameters (θ, φ) quantify ring non-planarity . For the target compound:
- Chair Conformation : Predominant due to minimal steric strain from the 2-ethoxyacetamido side chain.
- Puckering Amplitude (θ) : Estimated to be ~5° (typical for chair conformations in piperidine derivatives).
In contrast, bulkier substituents (e.g., Compound A’s thiophene-oxazole group) may force the piperidine ring into a twist-boat or boat conformation , increasing θ values (>20°) and reducing stability. Such conformational changes alter binding to biological targets.
Pharmacological Implications
- Target Compound : The 2-ethoxyacetamido group enhances solubility and may facilitate blood-brain barrier penetration, making it suitable for CNS targets. Its moderate LogP balances membrane permeability and metabolic stability.
- Compound A : The ethyl ester and hydrophobic side chain extend half-life but limit CNS uptake. The thiophene-oxazole moiety may improve affinity for enzymes like kinases or proteases, as seen in related screening compounds .
Biological Activity
Methyl 4-((2-ethoxyacetamido)methyl)piperidine-1-carboxylate is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article delves into its biological activity, exploring its mechanisms, applications, and relevant research findings.
Chemical Structure and Properties
This compound is characterized by a piperidine ring substituted with an ethoxyacetamido group and a carboxylate moiety. This structure is crucial for its biological interactions and efficacy.
Structural Formula
Antimicrobial Properties
Research has indicated that compounds similar to this compound exhibit antimicrobial properties. Studies have shown that piperidine derivatives can inhibit the growth of various bacteria and fungi. For instance, a study focusing on piperidine derivatives reported effective inhibition against Mycobacterium tuberculosis (Mtb) through specific enzyme inhibition pathways, particularly targeting the menaquinone biosynthesis pathway essential for Mtb survival under hypoxic conditions .
The biological activity of this compound may involve several mechanisms:
- Enzyme Inhibition : The compound likely acts as an inhibitor for key enzymes involved in metabolic pathways, disrupting normal cellular functions.
- Receptor Interaction : It may interact with specific receptors, altering signaling pathways that lead to therapeutic effects.
Case Studies
Comparative Analysis
To better understand the unique properties of this compound, it is useful to compare it with related compounds.
| Compound Name | Biological Activity | IC50 (µM) | Notes |
|---|---|---|---|
| Methyl piperidine-4-carboxylate | Antimicrobial | 13–22 | Effective against Mycobacterium spp. |
| Methyl 4-(aminomethyl)piperidine | Antiviral | TBD | Investigated for viral inhibition |
| Methyl 4-(hydroxymethyl)piperidine | Antitumor | TBD | Potential in cancer therapy |
Research Findings
Recent studies have focused on optimizing the synthesis of piperidine derivatives to enhance their biological activity and pharmacokinetic properties. For instance, efforts to modify the substituents on the piperidine ring have shown promise in improving potency against target pathogens .
Pharmacokinetics and Toxicology
Understanding the pharmacokinetics of this compound is crucial for its development as a therapeutic agent. Research indicates that modifications in the chemical structure can significantly affect absorption, distribution, metabolism, and excretion (ADME) profiles.
Q & A
Basic Research Questions
Q. What are the standard synthetic routes for Methyl 4-((2-ethoxyacetamido)methyl)piperidine-1-carboxylate, and how can purity be optimized?
- Synthetic Routes : The compound is typically synthesized via amide coupling between a piperidine carboxylate derivative and 2-ethoxyacetic acid. Key steps include:
- Activation of the carboxylic acid (e.g., using HATU or EDCI) for amide bond formation.
- Protection/deprotection of the piperidine nitrogen to prevent side reactions.
- Purification via column chromatography or recrystallization to achieve >95% purity .
- Optimization : Solvent choice (e.g., DMF for solubility) and reaction temperature (20–25°C) are critical. HPLC monitoring (C18 column, acetonitrile/water mobile phase) ensures purity .
Q. Which analytical techniques are most reliable for characterizing this compound?
- Structural Confirmation :
- NMR : H and C NMR to verify the piperidine ring, ethoxyacetamido methyl group, and ester moiety. Key signals include δ 3.5–4.0 ppm (ester OCH) and δ 1.2 ppm (ethoxy CH) .
- HRMS : Exact mass analysis (expected [M+H]: ~329.18) confirms molecular formula .
- Purity Assessment : Reverse-phase HPLC with UV detection (λ = 254 nm) and a gradient elution system (methanol:buffer, 65:35) .
Advanced Research Questions
Q. How can contradictory biological activity data for this compound be resolved?
- Case Study : If in vitro assays show conflicting IC values (e.g., µM vs. nM ranges), consider:
- Assay Conditions : Differences in buffer pH, ionic strength, or co-solvents (e.g., DMSO concentration) may alter ligand-target interactions .
- Target Selectivity : Screen against off-target receptors (e.g., GPCRs, kinases) using radioligand binding assays.
- Data Normalization : Use internal controls (e.g., reference inhibitors) to calibrate activity metrics .
Q. What computational strategies are effective for predicting its mechanism of action?
- In Silico Modeling :
- Molecular Docking : Use AutoDock Vina to simulate binding to PARP14 (a cancer-linked target). Focus on the piperidine ring’s interaction with the catalytic domain .
- MD Simulations : Assess stability of ligand-receptor complexes over 100 ns trajectories (AMBER force field) .
- SAR Insights : Replace the ethoxy group with methyl/methoxy variants to evaluate steric/electronic effects on binding affinity .
Q. How can structural modifications enhance its pharmacokinetic properties?
- Strategies :
- Prodrug Design : Replace the methyl ester with a tert-butyl group to improve metabolic stability .
- Solubility Enhancement : Introduce polar substituents (e.g., hydroxyl groups) on the piperidine ring while monitoring logP via HPLC .
Methodological Recommendations
- Contradictory Data : Replicate assays in triplicate using standardized protocols (e.g., ATP concentration in kinase assays) .
- Scale-Up Synthesis : Optimize for green chemistry (e.g., replace DMF with cyclopentyl methyl ether) to reduce environmental impact .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
